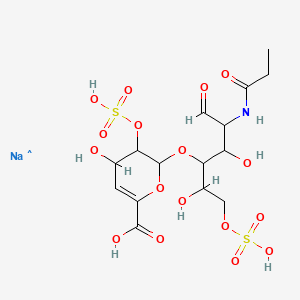

heparin disaccharide I-P, sodium salt

Beschreibung

BenchChem offers high-quality heparin disaccharide I-P, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about heparin disaccharide I-P, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

149368-05-8 |

|---|---|

Molekularformel |

C15H23NNaO17S2 |

Molekulargewicht |

576.449 |

InChI |

InChI=1S/C15H23NO17S2.Na/c1-2-10(20)16-6(4-17)11(21)12(8(19)5-30-34(24,25)26)32-15-13(33-35(27,28)29)7(18)3-9(31-15)14(22)23;/h3-4,6-8,11-13,15,18-19,21H,2,5H2,1H3,(H,16,20)(H,22,23)(H,24,25,26)(H,27,28,29); |

InChI-Schlüssel |

AFUHZNWLJKMBCR-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O)O.[Na] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemoenzymatic Synthesis and Analytical Validation of Heparin Disaccharide I-P: A Technical Whitepaper

The Analytical Bottleneck & Structural Rationale

Heparin and Low-Molecular-Weight Heparins (LMWHs) are complex, highly sulfated glycosaminoglycans (GAGs) that serve as critical anticoagulants. The structural characterization and quality control of these therapeutics rely heavily on enzymatic depolymerization followed by High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). However, a major bottleneck in this pipeline is the absolute quantification of the resulting unsaturated disaccharides. To achieve robust quantification, an internal standard that mimics the physicochemical properties of natural heparin disaccharides—without interfering with their chromatographic peaks—is strictly required.

Enter Heparin Disaccharide I-P (α-ΔUA-2S-[1→4]-GlcNCOEt-6S). Engineered specifically to solve this analytical challenge, it is a synthetic homologue of the naturally occurring Disaccharide I-A, differing only by the inclusion of a single methylene group in the amide acyl chain (an N-propionyl group instead of an N-acetyl group)[1].

Causality of Design: This extra methylene group slightly increases the molecule's hydrophobicity. During Strong Anion Exchange (SAX) or Reversed-Phase Ion-Pairing (RP-IP) chromatography, this structural tweak shifts the retention time of I-P into a "blank" region of the chromatogram, ensuring baseline resolution from all natural heparin and chondroitin sulfate disaccharides[2]. Because I-P does not occur in nature, it guarantees zero background interference in biological or pharmaceutical samples[1].

Chemoenzymatic Synthesis Workflow

The synthesis of Disaccharide I-P cannot be achieved efficiently through total chemical synthesis due to the complex stereochemistry and specific sulfation patterns of the heparin backbone. Instead, a chemoenzymatic approach is utilized, starting from natural porcine mucosal heparin.

The workflow is divided into two distinct phases:

-

Enzymatic Depolymerization: Heparin is digested using a cocktail of bacterial heparin lyases to cleave the polymer via a β-elimination mechanism[2].

-

Chemical N-Propionylation: The specific precursor, Disaccharide I-H (possessing a free primary amine), is isolated and chemically acylated to yield the final I-P product[3].

Fig 1: Chemoenzymatic synthesis workflow of Heparin Disaccharide I-P from natural heparin.

Quantitative Data & Physicochemical Properties

To understand the chromatographic behavior of I-P, it is essential to compare its physicochemical properties with its natural structural counterparts.

| Disaccharide | Common Name | Substituents | Chemical Formula (Salt) | Molecular Weight | Natural Occurrence |

| I-S | ∆UA2S-GlcNS6S | 2-O-Sulfate, N-Sulfate, 6-O-Sulfate | C₁₂H₁₅NNa₄O₁₉S₃ | 665.40 g/mol | High (Major component) |

| I-A | ∆UA2S-GlcNAc6S | 2-O-Sulfate, N-Acetyl, 6-O-Sulfate | C₁₄H₁₈NNa₃O₁₇S₂ | 605.39 g/mol | Moderate |

| I-H | ∆UA2S-GlcNH₂6S | 2-O-Sulfate, Free Amine, 6-O-Sulfate | C₁₂H₁₇NNa₂O₁₆S₂ | 541.37 g/mol | Low (Precursor) |

| I-P | ∆UA2S-GlcNCOEt6S | 2-O-Sulfate, N-Propionyl , 6-O-Sulfate | C₁₅H₂₀NNa₃O₁₇S₂ | 619.42 g/mol | None (Synthetic) |

Detailed Experimental Methodology

Enzymatic Generation and Isolation of Precursor I-H

Porcine mucosal heparin is digested in a sodium acetate buffer (pH 7.0) containing calcium acetate, utilizing a mixture of Heparinases I, II, and III at 30°C for 48 hours[2]. The resulting depolymerized mixture is fractionated via preparative SAX-HPLC. Disaccharide I-H (CAS 136098-04-9), which uniquely contains a free primary amine at the glucosamine residue (∆UA2S-GlcNH₂-6S), is collected and lyophilized to serve as the synthetic backbone[4].

Chemical N-Propionylation (Synthesis of I-P)

This protocol adapts standard GAG N-acylation techniques[5] to ensure complete conversion without degrading the highly heat-sensitive Δ4,5-unsaturated uronic acid moiety.

-

Step 1: Alkalinization. Dissolve 10 mg of purified Disaccharide I-H in 2.0 mL of 0.5 M Sodium Bicarbonate (NaHCO₃) buffer.

-

Causality: The mildly alkaline environment (pH ~8.0–8.5) is critical. It ensures the primary amine of the glucosamine residue remains unprotonated and highly nucleophilic. If the pH drops below the pKa of the amine, it protonates into an unreactive ammonium ion, halting the acylation.

-

-

Step 2: Acylation. Place the reaction vial in an ice bath (4°C). Slowly add 50 µL of propionic anhydride dissolved in 200 µL of absolute ethanol dropwise over 10 minutes.

-

Causality: Propionic anhydride is chosen over propionyl chloride because it is far less susceptible to violent hydrolysis in aqueous media[5]. The ice bath minimizes the competing hydrolysis of the anhydride by water, maximizing its targeted reaction with the amine.

-

-

Step 3: Incubation & Self-Validation. Stir the mixture at 4°C for 2 hours, then allow it to reach room temperature for an additional 1 hour.

-

Self-Validating Observation: As the reaction proceeds, propionic acid is generated as a byproduct. The NaHCO₃ buffer neutralizes this acid, releasing CO₂ gas. The visible evolution of micro-bubbles in the vial serves as an intrinsic, self-validating indicator that the acylation is actively occurring and the pH buffer is functioning.

-

-

Step 4: Quenching. Quench the reaction by adding 100 µL of 1.0 M Tris-HCl (pH 8.0) to safely consume any residual unreacted anhydride.

SAX-HPLC Purification & Desalting

The crude reaction mixture is injected onto a semi-preparative SAX-HPLC column to isolate the final product.

-

Mobile Phase A: Water (adjusted to pH 3.5 with dilute HCl).

-

Mobile Phase B: 1.0 M NaCl (pH 3.5).

-

Causality: The acidic pH suppresses the ionization of the uronic acid carboxylate, drastically improving peak shape and resolution. Disaccharide I-P will elute later than the unreacted I-H precursor due to the loss of the basic amine and the addition of the hydrophobic propionyl group.

-

Fractions containing pure I-P are pooled, desalted using a Sephadex G-10 size-exclusion column, and lyophilized to yield pure Heparin Disaccharide I-P trisodium salt (CAS 149368-05-8)[6].

Conclusion

The chemoenzymatic synthesis of Heparin Disaccharide I-P provides a highly pure, non-natural standard critical for the rigorous quality control of heparin-based therapeutics. By coupling enzymatic precision with controlled chemical N-propionylation, analytical laboratories can generate a self-validating internal standard that ensures the absolute integrity of LMWH compositional analysis.

References

-

2. 3. 4. 5. 6.

Sources

- 1. dextrauk.com [dextrauk.com]

- 2. UNSATURATED HEPARIN DISACCHARIDES - Iduron [heparinanalysisproducts.com]

- 3. dextrauk.com [dextrauk.com]

- 4. Heparin disaccharide I-H sodium salt | C12H16NNa3O16S2 | CID 71312100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemically Modified N-Acylated Hyaluronan Fragments Modulate Proinflammatory Cytokine Production by Stimulated Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heparin disaccharide I-P, sodium salt | C15H23NNaO17S2 | CID 71308379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rationale for Synthetic Homologues

Title: Structural Dynamics and Analytical Applications of Heparin Disaccharide I-P: A Definitive Guide for Glycosaminoglycan Quantification

Executive Summary The structural complexity of glycosaminoglycans (GAGs), particularly heparin and heparan sulfate (HS), presents significant analytical challenges in drug development and glycobiology. Accurate quantification of HS disaccharides requires robust chromatographic resolution and precise normalization. This technical guide explores the structure, physicochemical properties, and critical application of Heparin Disaccharide I-P —an unnatural, synthetically derived homologue engineered specifically to serve as the ultimate internal standard for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) workflows[1].

Heparan sulfate and heparin are linear polysaccharides consisting of repeating disaccharide units of hexuronic acid and D-glucosamine, heavily modified by varying degrees of sulfation and N-acetylation. When biological samples are enzymatically depolymerized for compositional analysis, they yield a complex mixture of natural unsaturated disaccharides[2].

To accurately quantify these species, an internal standard must be spiked into the sample prior to derivatization and separation. However, using a naturally occurring disaccharide as a standard risks overlapping with endogenous analytes, skewing quantitative data. Heparin Disaccharide I-P (α-ΔUA-2S-[1→4]-GlcNCOEt-6S) was explicitly devised to solve this problem[3]. Because it contains an N-propionyl group—a modification that does not occur in natural mammalian GAGs—it exhibits a unique chromatographic retention time, ensuring zero interference with natural biological peaks[1].

Chemical Structure and Physicochemical Properties

Heparin disaccharide I-P is synthesized via the N-propionylation of the naturally occurring, unsubstituted heparin unsaturated disaccharide I-H (ΔUA2S-GlcN6S)[3]. The addition of a methylene group to the amide acyl chain transforms the standard acetyl group (-COCH₃) found in natural disaccharide I-A into a propionyl group (-COCH₂CH₃)[1].

Table 1: Physicochemical Properties of Heparin Disaccharide I-P Trisodium Salt

| Property | Specification |

| CAS Number | 149368-05-8[4] |

| Molecular Formula | C₁₅H₂₀NNa₃O₁₇S₂[1] |

| Molecular Weight | 619.42 g/mol (Trisodium salt)[1] |

| IUPAC / Systematic Name | 2-Deoxy-3-O-[(1R)-4-deoxyhex-4-enopyranuronosyl]-2-(propionylamino)-D-glycero-hexopyranose trisodium salt[3] |

| Origin | Synthetic (N-propionylation of I-H)[3] |

| Recommended Storage | 4°C to -20°C (Lyophilized powder)[5][6] |

Table 2: Structural Comparison of Heparin Disaccharide Homologues

| Disaccharide | N-Substitution | Natural Occurrence | Chromatographic Role |

| I-P (ΔUA2S-GlcNCOEt6S) | Propionyl (-COEt) | None (Synthetic) | Internal Standard |

| I-A (ΔUA2S-GlcNAc6S) | Acetyl (-COMe) | Minor component | Target Analyte |

| I-S (ΔUA2S-GlcNS6S) | Sulfate (-SO₃) | Major component | Target Analyte |

| I-H (ΔUA2S-GlcN6S) | Unsubstituted (-H) | Trace/Intermediate | Precursor for Synthesis |

Mechanistic Workflow: Disaccharide Analysis via RP-HPLC

As a Senior Application Scientist, I emphasize that analytical reliability stems from a self-validating system. The inclusion of Heparin Disaccharide I-P corrects for sample loss during extraction, variations in enzymatic digestion efficiency, and fluctuations in fluorophore labeling stoichiometry[2].

Below is the logical workflow for implementing I-P in a standard biological assay.

Workflow for HS disaccharide analysis using Heparin Disaccharide I-P as an internal standard.

Step-by-Step Experimental Protocol: 2-AMAC Labeling and RP-HPLC

The following protocol outlines the integration of Heparin Disaccharide I-P into a Reversed-Phase HPLC (RP-HPLC) workflow for heparan sulfate profiling[2].

Phase 1: Enzymatic Depolymerization

Causality: Native HS polymers are too large and heterogeneous for direct chromatographic analysis. Complete depolymerization is required.

-

Buffer Preparation: Prepare a digestion buffer containing 100 mM sodium acetate and 2 mM calcium acetate (pH 7.0). Note: Calcium is a critical cofactor for heparinase activity.

-

Enzyme Addition: Add a cocktail of Heparinase I, II, and III (1 mU each per sample).

-

Why a cocktail? Heparinase I targets highly sulfated domains, Heparinase III targets under-sulfated regions, and Heparinase II has broad specificity. Using all three ensures 100% stoichiometric conversion of the polymer into unsaturated disaccharides.

-

-

Incubation: Incubate at 37°C for 16 hours to ensure complete digestion.

Phase 2: Internal Standard Spiking

Causality: Spiking the standard before derivatization ensures that any inefficiencies in the chemical labeling reaction apply equally to both the standard and the analytes, allowing for perfect mathematical normalization.

-

Spiking: Add exactly 100 pmol of Heparin Disaccharide I-P (reconstituted in LC-MS grade water) to the digested sample[2][7].

-

Lyophilization: Freeze-dry the sample completely. Derivatization requires an anhydrous environment to maximize yield.

Phase 3: Fluorophore Derivatization (Reductive Amination)

Causality: Native carbohydrates lack strong chromophores. Tagging the reducing end of the disaccharides with 2-aminoacridone (2-AMAC) enables highly sensitive fluorescence detection and increases the hydrophobicity of the highly polar sugars, allowing them to be retained on a C18 Reversed-Phase column[2].

-

Labeling Reagent: Resuspend the lyophilized disaccharides in 5 µL of 0.1 M 2-AMAC dissolved in glacial acetic acid/DMSO (3:17, v/v).

-

Reduction: Add 5 µL of 1 M sodium cyanoborohydride (NaBH₃CN) to reduce the Schiff base intermediate into a stable secondary amine.

-

Incubation: Incubate at 45°C for 4 hours.

Phase 4: RP-HPLC Separation

Causality: The extra methylene group on the propionyl chain of I-P makes it slightly more hydrophobic than the natural acetylated homologue (I-A). Consequently, I-P elutes slightly later on a C18 column, providing a distinct, non-interfering reference peak.

-

Column: C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

-

Mobile Phases:

-

Phase A: 60 mM Ammonium acetate (pH 5.6).

-

Phase B: 100% Methanol.

-

-

Gradient: Run a linear gradient from 5% to 30% Phase B over 45 minutes.

-

Detection: Monitor fluorescence at Ex = 428 nm / Em = 525 nm.

-

Quantification: Calculate the absolute concentration of natural disaccharides by comparing their peak areas to the known peak area of the I-P internal standard.

Conclusion

The rational design of Heparin Disaccharide I-P exemplifies the intersection of synthetic chemistry and analytical biology. By slightly altering the acyl chain length of a natural GAG building block, scientists have created a bio-orthogonal standard that fundamentally secures the trustworthiness of glycomic profiling. Whether utilized in basic developmental biology research or rigorous pharmaceutical quality control for low-molecular-weight heparins, I-P remains an indispensable tool for ensuring data integrity.

References

- Current time information in San Francisco, CA, US. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFjnl9vmrGY4U0HuIaPPFAKvSZ6qZ0-9a1iHWz2_pZVknVHIz4H-1pBmgXCCHI-MR_7yEcuaOOboVAOlTIdAvHr94mnjHbL-UPobyo0OIMswF_PI6_S5pN0GeOQqdQM6kujMrxpjslwYSh4-gP]

- Heparin disaccharide I-P trisodium salt - CliniSciences. clinisciences.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjNSdk-o7C4bmDT7QwVjQY-hN1EAIHweayQA_vPDEUfJNlmflgZEbQ_gADY9pxQuSnDG75fQ00ao5MbH0laZBzZQCbMn_S8R1ejYbMyQ1ZZdL4dX-xQ4s5EfZr0hDudZRQxBNxEZQEQCD_w1Hvt79j1z3QfLkHZf1Jp8ucZBqPjVD9o5L8hdRGG-OhoMDPZ-4p4HVWbx3gBR53lcAZl8=]

- UNSATURATED HEPARIN DISACCHARIDES - Iduron. heparinanalysisproducts.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrC9CM6V7TPt5ck2JLzv6FoP9OhtHiuR4OGZYXthqmQ3Ib8x0z9iT366uiYHs-JjAbZToczNvESdeMkbng-jZrpxq1QFSAcBohjnCUxToGaFZTnNRJWturE9VXrm_PxAVH_lQdr9VxmNeI3Bp0hjNHyf0anzBHGKZcEsK-3UH2PExjQlbONxb929lAWOUM]

- Heparin suppliers USA. americanchemicalsuppliers.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDmJMj6b18FkGs4tXWdhU1EsdoSD2wsqo8O4R0na91WP0Q0quiBTot54NnP5wQg_agpR9DoUZxjoO4EJFp-of5BVqAzylI_1vCe2sW9KL45QgCDuEP5flCk3AVfYSfMG8cpv63pk5b2c8ahAABeUPwUFGQ2e4EAEkbygd9IkhY]

- Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGllsA4Y7S6Pd8v8c28HiIQIXnqyIfMG0ciLz_27Rs6_VFTECbuC-O_e2ZscJYJTikqWhbbgEbCro4rd9Rnthsj-4IdklkJMrnQjawbk8Yq85geJG-H4QQ1cH4yaIi2Ft_9snfZO1T5HoEHz-A=]

- (PDF) Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYhOWz_19acX6mYo23l_EX-Ux2xPCgZk7_DeuMxFYQJwjCTm-cIihOEu1GBZIsBQ3KM3bV0-5KcXwcOFlBKFpg9IVRE8VxKIxq0O8woXmJpp5j963kDlVfDHdILw_oX4T7gPGB3Nm6yWfv87mK3luCtbdeBQFdbCFaPFaKaZbh_0CrVeSy8wTFZyd6MfLr0zs-ZqjRsV-QQoJlWBNtYzsQuaGH6wxcgKOmxnp8W3SKx7dqlOQA2b4fcWQPPH8YO9JffK4F7YJ39Qu84T2JK1fz6KLiJiQxC_4ZAq8OfSKZ55pTvxbKn7FegHA=]

Sources

- 1. heparin suppliers USA [americanchemicalsuppliers.com]

- 2. Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heparin suppliers USA [americanchemicalsuppliers.com]

- 4. heparin disaccharide I-P, sodium salt | C15H23NNaO17S2 | CID 71308379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clinisciences.com [clinisciences.com]

- 6. UNSATURATED HEPARIN DISACCHARIDES - Iduron [heparinanalysisproducts.com]

- 7. researchgate.net [researchgate.net]

The Definitive Guide to Heparin Disaccharide I-P: Molecular Dynamics and LC-MS/MS Quantification Strategies

Executive Summary

The structural elucidation and quantification of glycosaminoglycans (GAGs), specifically heparin and heparan sulfate (HS), present significant analytical challenges due to their high degree of sulfation, structural heterogeneity, and complex isomeric profiles. Heparin disaccharide I-P has emerged as a critical molecular tool in this domain. As an unnatural synthetic homologue, it serves as the gold-standard internal calibrant for advanced chromatographic and mass spectrometric (LC-MS/MS) workflows.

This whitepaper explores the physicochemical properties of Heparin disaccharide I-P, the mechanistic rationale behind its use as an internal standard, and provides a self-validating, step-by-step experimental protocol for its application in quantitative glycobiology.

Physicochemical Profiling and Molecular Rationale

Heparin disaccharide I-P (often supplied as a trisodium salt) is an unnatural disaccharide synthesized via the n-propionylation of heparin unsaturated disaccharide I-H[1].

The Causality of its Structural Design

In natural biological systems, the most closely related endogenous molecule is Heparin disaccharide I-A (α-ΔUA-2S-[1→4]-GlcNAc-6S), which features an N-acetyl group. Heparin disaccharide I-P replaces this acetyl group with an N-propionyl group, introducing a single additional methylene (-CH₂-) unit into the amide acyl chain[1].

This precise structural modification dictates three critical analytical advantages:

-

Zero Endogenous Background: Because it does not occur in nature, spiking biological samples with I-P guarantees that the detected signal originates exclusively from the internal standard, preventing quantitative overlap[1][2].

-

Isomorphic Ionization: The addition of a single methylene group minimally alters the molecule's overall polarity and charge distribution. Consequently, I-P exhibits near-identical electrospray ionization (ESI) efficiency and matrix suppression profiles compared to highly sulfated endogenous disaccharides[2].

-

Predictable Chromatographic Shift: In reversed-phase chromatography, the slight increase in hydrophobicity causes I-P to elute predictably adjacent to, but distinctly resolved from, natural isomers.

Table 1: Physicochemical Properties of Heparin Disaccharide I-P

| Parameter | Specification |

| Product Name | Heparin disaccharide I-P trisodium salt |

| CAS Number | 149368-05-8[3] |

| Molecular Formula | C₁₅H₂₀NNa₃O₁₇S₂[1][3] |

| Molecular Weight | 619.42 g/mol [1][3] |

| Chemical Synonym | α-ΔUA-2S-[1→4]-GlcNCOEt-6S[1] |

| Purity Standard | ≥ 95% (typically verified by HPLC)[3] |

| Primary Application | Internal standard for HPLC, CZE, and LC-MS[1][2] |

Self-Validating Experimental Protocol: LC-MS/MS Quantification of GAGs

To achieve absolute quantification of heparan sulfate/heparin from biological tissues, the analytical workflow must be robust and self-validating. The following protocol leverages Heparin disaccharide I-P alongside pre-column fluorophore derivatization and Ion-Pairing Reversed-Phase (IPRP) chromatography[4][5].

Phase 1: Extraction and Enzymatic Depolymerization

Causality: Chemical hydrolysis (e.g., acid treatment) strips labile N- and O-sulfate groups, destroying the native structural signature. Therefore, enzymatic depolymerization using bacterial lyases is mandatory.

-

Proteolysis: Homogenize the tissue sample and digest with Proteinase K (55°C, 24 hours) to degrade core proteoglycans and release free GAG chains.

-

Purification: Pass the digest through a DEAE anion-exchange microcolumn. Wash with low-salt buffer to remove impurities, and elute the highly anionic GAGs using 1.0 M NaCl. Desalt the eluate.

-

Depolymerization: Resuspend the purified GAGs in digestion buffer (pH 7.0). Add a cocktail of Heparin Lyases I, II, and III (1 mU each) and incubate at 37°C for 16 hours[4]. These elimination enzymes cleave the glycosidic bonds, leaving a UV-absorbing Δ4,5-unsaturated uronic acid at the non-reducing end.

Phase 2: Internal Standardization and Derivatization

Causality: Native GAG disaccharides are highly hydrophilic and lack a strong chromophore/fluorophore, making them difficult to retain on reversed-phase columns and detect efficiently. Derivatization with 2-aminoacridone (AMAC) via reductive amination resolves both issues by adding a hydrophobic, easily ionizable tag[4][5].

-

Spiking: Add a precisely known concentration (e.g., 100 ng) of Heparin disaccharide I-P to the digested sample mixture[2].

-

AMAC Labeling: Lyophilize the mixture. Resuspend in 0.1 M AMAC in DMSO/glacial acetic acid (17:3, v/v). Incubate for 15 minutes at room temperature[5].

-

Reduction: Add an equal volume of 1 M 2-methylpyridine borane complex (or sodium cyanoborohydride) to reduce the Schiff base. Incubate at 45°C for 4 hours[5].

Phase 3: IPRP-LC-MS/MS Analysis

Causality: Even with AMAC derivatization, the dense negative charge of the sulfate groups causes poor peak shape. Introducing a volatile ion-pairing reagent (e.g., hexylamine) into the mobile phase neutralizes these charges dynamically, allowing for sharp, baseline resolution of structural isomers[6][7].

-

Chromatography: Inject the sample onto a C18 sub-2 µm column (e.g., Agilent SB C18)[7].

-

Mobile Phases:

-

Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: Self-Validating Quality Control Metrics

| Validation Parameter | Acceptance Criteria | Mechanistic Purpose |

| I-P Recovery Rate | 85% - 115% | Validates that no significant sample loss occurred during AMAC derivatization and LC injection. |

| Matrix Effect (ME) | ± 15% variance | Ensures the tissue matrix is not suppressing the ESI ionization of the target disaccharides. |

| Isomer Resolution | Rs > 1.5 | Confirms the ion-pairing reagent (Hexylamine) is actively masking sulfate groups to separate positional isomers. |

Analytical Workflow Visualization

The following diagram maps the critical path of the LC-MS/MS workflow, highlighting the exact stage where Heparin disaccharide I-P is introduced to anchor the quantitative integrity of the assay.

Workflow for LC-MS/MS quantification of GAGs using Heparin Disaccharide I-P as an internal standard.

References

- Creative Biolabs.Heparin disaccharide I-P trisodium salt.

- American Chemical Suppliers.heparin suppliers USA.

- National Institutes of Health (NIH) PMC.Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry.

- National Institutes of Health (NIH) PMC.Quantitative analysis of heparan sulfate using isotopically labeled calibrants.

- University of Central Lancashire.Heparan sulfate disaccharide measurement from biological samples using precolumn derivatization, UPLC-MS and single ion monitoring.

- ResearchGate.Insights into the mechanism of separation of heparin and heparan sulfate disaccharides by reverse-phase ion-pair chromatography.

- SCIEX.Comprehensive Characterization of Low Molecular Weight Heparins Using High Resolution Mass Spectrometry.

Sources

- 1. heparin suppliers USA [americanchemicalsuppliers.com]

- 2. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparin disaccharide I-P trisodium salt - Creative Biolabs [creative-biolabs.com]

- 4. Quantitative analysis of heparan sulfate using isotopically labeled calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

understanding the function of heparin disaccharide internal standards

Executive Summary

In the realm of analytical glycobiology, the transition from qualitative profiling to absolute quantification represents a critical methodological leap. Heparin and heparan sulfate (HS) are highly sulfated, complex glycosaminoglycans (GAGs) that regulate essential biological processes, from coagulation to viral pathogenesis. To analyze these macromolecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), they must be enzymatically depolymerized into constituent disaccharides. However, the highly anionic nature of GAGs introduces severe analytical bottlenecks, including poor reverse-phase retention and profound ion suppression during electrospray ionization (ESI).

As application scientists, we do not merely execute protocols; we engineer self-validating analytical systems. This whitepaper deconstructs the causality behind using stable isotope-labeled internal standards (SIL-IS) and chemical derivatization to achieve absolute, reproducible quantification of heparin disaccharides.

The Mechanistic Imperative for Internal Standards

The core challenge in LC-MS/MS quantification of GAGs is the matrix effect. Biological samples (plasma, tissue homogenates) contain varying levels of salts, lipids, and co-eluting peptides. During ESI, these matrix components compete with the highly polar heparin disaccharides for charge on the droplet surface, leading to unpredictable signal suppression[1].

External calibration curves fail under these conditions because the standard is ionized in a clean solvent, while the biological sample is ionized in a complex matrix. To correct for this, an internal standard (IS) must be introduced. A structurally identical Stable Isotope-Labeled (SIL) internal standard will co-elute chromatographically with the endogenous analyte. Because they enter the MS source at the exact same millisecond, both the analyte and the SIL-IS experience the exact same degree of ion suppression. Consequently, while the absolute MS signal may fluctuate, the ratio of the analyte to the IS remains constant, allowing for true absolute quantification[1].

Fig 1: Mechanism of ESI-MS signal normalization using stable isotope-labeled IS.

Structural Classes of Heparin Internal Standards

Selecting the correct internal standard dictates the quantitative limits of your assay. Below is a structured comparison of the primary IS strategies utilized in modern GAG analysis.

Table 1: Quantitative Mass Shifts & Chromatographic Properties of Heparin IS Strategies

| Internal Standard Strategy | Example Compound | Mass Shift (Δ Da) | Chromatographic Shift | Primary Application |

| 13C/15N Stable Isotope | [13C,15N]-UA-GlcNAc | +2 to +14 Da | None (Co-elution) | Absolute quantification of complex biological matrices[1]. |

| Perdeuteration (2H) | Heavy Heparin (d10) | +10 Da | Negligible | Pharmacokinetic tracking and in vivo half-life studies[2]. |

| Unnatural Disaccharide | UA2S-GlcNCOEt6S | N/A (Unique m/z) | Significant | Cost-effective relative quantification in clean matrices[1]. |

| Recovery Polysaccharide | N-sulfo heparosan | N/A | N/A (Pre-digestion) | Validating DEAE/SAX column extraction efficiency[3]. |

Analytical Note: While unnatural disaccharides are cost-effective, their distinct retention times mean they do not perfectly mirror the matrix suppression experienced by endogenous analytes at different points in the chromatogram[1]. For rigorous clinical or pharmacokinetic assays, 13C/15N or perdeuterated (2H) standards are mandatory[2].

Engineering a Self-Validating Workflow: The AMAC Protocol

A robust analytical workflow must inherently validate its own extraction recovery and derivatization efficiency. We achieve this via a dual-standard spiking strategy combined with 2-aminoacridone (AMAC) derivatization.

Why AMAC? Heparin disaccharides lack a strong chromophore and are too polar to retain on standard C18 columns. AMAC derivatization via reductive amination tags the reducing end of the disaccharide with a hydrophobic, basic moiety. This allows the use of standard C18 reverse-phase chromatography (avoiding MS-contaminating ion-pairing reagents like tributylamine) and dramatically enhances positive/negative ion ESI efficiency[3],[4].

Fig 2: Self-validating LC-MS/MS workflow utilizing dual internal standard spiking.

Step-by-Step Methodology

-

Matrix Extraction & Recovery Validation: Spike a known amount of N-sulfo heparosan (a non-endogenous polysaccharide recovery standard) into the raw biological matrix[3]. Extract the GAGs using Diethylaminoethyl (DEAE) strong anion exchange chromatography. Causality: Spiking before extraction allows you to calculate exact losses incurred during the column wash and elution phases.

-

SIL-IS Spiking: Desalt the eluate and spike in a defined concentration of 13C-labeled or perdeuterated heparin disaccharide internal standards[1],[2]. Causality: Spiking the SIL-IS before digestion and derivatization ensures the standard undergoes the exact same enzymatic and chemical kinetic limitations as the endogenous analytes.

-

Enzymatic Depolymerization: Add a cocktail of Heparin Lyases I, II, and III. Incubate at 37 °C. Causality: Heparin is highly heterogeneous. Lyase I targets highly sulfated domains, Lyase III targets under-sulfated domains, and Lyase II has broad specificity. All three are required for exhaustive depolymerization into unsaturated disaccharides[3].

-

Lyophilization: Freeze-dry the digested samples. Causality: The subsequent Schiff base formation is a condensation reaction. Removing water drives the reaction equilibrium forward[5].

-

AMAC Derivatization:

-

Add 10 µL of 0.1 M AMAC in DMSO/glacial acetic acid (17:3, v/v). Vortex and incubate at room temperature for 15 minutes to form the Schiff base[5],[4].

-

Add 10 µL of 1 M sodium cyanoborohydride (NaBH3CN). Incubate at 45 °C for 4 hours[4]. (Note: 2-methylpyridine borane can be used as a less toxic alternative to NaBH3CN[5]).Causality: The reducing agent selectively reduces the unstable imine to a stable secondary amine without reducing the critical uronic acid carboxylates.

-

-

LC-MS/MS Analysis: Separate the AMAC-tagged disaccharides on a C18 column (e.g., 2.7 µm Poroshell) using a gradient of 50 mM ammonium acetate (Mobile Phase A) and Methanol (Mobile Phase B). Detect via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode[3].

Data Interpretation and Absolute Quantification

Once the LC-MS/MS data is acquired, quantification is performed by extracting the peak areas for both the endogenous AMAC-disaccharides and their corresponding mass-shifted SIL-IS counterparts. Because the AMAC tag normalizes the hydrophobicity, isomers (such as 0S, 2S, 6S, and NS disaccharides) elute with baseline resolution[4].

By plotting the ratio of the Analyte Peak Area to the IS Peak Area against a calibration curve of known standard concentrations, the resulting linear dynamic range effectively cancels out matrix-induced ion suppression. This yields a highly reproducible, self-correcting assay capable of detecting disaccharides down to the low nanogram/picogram level[1].

Conclusion

The integration of stable isotope-labeled internal standards with AMAC derivatization transforms heparin disaccharide analysis from a qualitative estimation into a rigorous, self-validating quantitative science. By understanding the causality behind matrix effects, enzymatic specificity, and reductive amination kinetics, analytical scientists can engineer workflows that guarantee data integrity in even the most complex biological matrices.

References

-

[1] Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC.[Link]

-

[2] Heavy heparin: A stable isotope-enriched, chemoenzymatically-synthesized, poly-component drug - DSpace@RPI.[Link]

-

[3] Quantitative analysis of heparan sulfate using isotopically labeled calibrants - PMC.[Link]

-

[5] Accepted manuscript.pdf - Middlesex University Research Repository.[Link]

-

[4] Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC.[Link]

Sources

- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.rpi.edu [dspace.rpi.edu]

- 3. Quantitative analysis of heparan sulfate using isotopically labeled calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]

Decoding Heparin Complexity: The Critical Role of Sulfation Patterns in Disaccharide Analysis and Quality Control

Introduction

Heparin and Low Molecular Weight Heparins (LMWHs) are indispensable clinical anticoagulants. However, their pharmacological efficacy is not merely a function of polymer length; it is intricately dictated by their sulfation patterns. As a Senior Application Scientist, I approach heparin analysis not as a simple chromatographic assay, but as a structural decoding process. The spatial arrangement of N-sulfates and O-sulfates (at the 2-O, 3-O, and 6-O positions) governs protein binding affinity, most notably the interaction with Antithrombin III (ATIII). Understanding the causality between these sulfation patterns and our analytical methodologies is paramount for robust drug development and quality control.

Mechanistic Causality: The 3-O-Sulfation Paradigm

The anticoagulant activity of heparin is primarily mediated by a highly specific pentasaccharide sequence: GlcNAc/NS(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S). The linchpin of this sequence is the rare 3-O-sulfated glucosamine residue[1]. Binding of this pentasaccharide to ATIII induces a conformational change in the reactive center loop of the serpin, accelerating its inhibition of Factor Xa and Thrombin (Factor IIa) by up to 1,000-fold[1].

Because 3-O-sulfation occurs in only 1% to 10% of the glycosaminoglycan chains, its detection is both analytically challenging and clinically critical[1]. Disaccharide analysis via enzymatic depolymerization is the gold standard for profiling these sulfation patterns, ensuring batch-to-batch consistency and detecting adulterants like oversulfated chondroitin sulfate (OSCS)[2].

Heparin 3-O-sulfation drives ATIII conformational change, inhibiting the coagulation cascade.

Enzymatic Depolymerization: The Logic of Heparinases

To analyze the building blocks of heparin, the polymer must be cleaved into disaccharides. This is achieved using bacterial heparin lyases (Heparinases I, II, and III) from Flavobacterium heparinum. The choice and combination of these enzymes are dictated by their substrate specificities:

-

Heparinase I targets highly sulfated regions, cleaving the α-1,4 glycosidic linkage between N-sulfated glucosamine and 2-O-sulfated iduronic acid[3].

-

Heparinase III targets under-sulfated domains, cleaving linkages containing unsulfated glucuronic or iduronic acid[4].

-

Heparinase II possesses broad specificity, cleaving both highly and lowly sulfated regions[5].

Crucial Insight: The glycosidic bond on the non-reducing side of a 3-O-sulfated glucosamine is highly resistant to depolymerization by these lyases[6]. Because 3-O-sulfation imparts steric hindrance and electrostatic repulsion at the active site of the enzymes, exhaustive digestion of the ATIII-binding pentasaccharide does not yield simple disaccharides. Instead, it yields a lyase-resistant tetrasaccharide containing the 3-O-sulfate[7]. We exploit this biochemical resistance as a self-validating analytical proxy: the quantification of this specific tetrasaccharide serves as a direct measurement of the anticoagulant potential of the LMWH batch[4].

Analytical Workflows: LC-MS/MS Disaccharide Profiling

Because of the highly polar and isomeric nature of heparin disaccharides, traditional reversed-phase chromatography is ineffective. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) or Strong Anion Exchange (SAX) coupled with mass spectrometry (MS) is employed[8]. HILIC is particularly advantageous for LC-MS because it avoids the non-volatile salts required in SAX, which severely suppress electrospray ionization (ESI)[4].

Protocol 1: Exhaustive Enzymatic Depolymerization (Self-Validating System)

Causality: We use a mixture of Heparinases I, II, and III to ensure complete breakdown of the polymer into its fundamental building blocks, leaving only the structurally significant 3-O-sulfated tetrasaccharides intact.

-

Sample Preparation: Dissolve 100 µg of Heparin/LMWH sample in 100 µL of digestion buffer (50 mM sodium acetate, 2 mM calcium acetate, pH 7.0). Note: Calcium is required for Heparinase I/III stability but can inhibit Heparinase II at high concentrations; 2 mM is the optimal equilibrium.

-

Enzyme Addition: Add 2 milliunits (mU) each of Heparinase I, II, and III.

-

Incubation: Incubate at 37°C for 16 hours to ensure exhaustive cleavage.

-

Enzyme Inactivation: Heat the mixture at 95°C for 5 minutes to denature the lyases, preventing off-target degradation or complex formation.

-

Centrifugation: Spin at 10,000 x g for 10 minutes to pellet denatured proteins.

-

Validation Check: Analyze a 2 µL aliquot via UV absorbance at 232 nm. The formation of Δ4,5-unsaturated uronic acids during lyase cleavage yields a strong, uniform absorbance. A plateau in UV absorbance confirms successful, exhaustive depolymerization before proceeding to MS[3].

Protocol 2: HILIC-LC-MS/MS Analysis

Causality: HILIC retains polar disaccharides using an organic-rich mobile phase, allowing gradient elution with increasing aqueous buffer. This is highly compatible with negative-ion ESI-MS, maximizing sensitivity.

-

System Setup: Equip the LC system with an amide-based HILIC column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

-

Mobile Phases:

-

Phase A: 10 mM Ammonium acetate in Water (pH 6.5).

-

Phase B: 10 mM Ammonium acetate in 95% Acetonitrile.

-

-

Gradient Elution: Start at 98% B, linearly decreasing to 50% B over 20 minutes. Reasoning: Highly sulfated (more polar) disaccharides interact stronger with the aqueous layer on the stationary phase and elute later as the water content increases.

-

MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor specific m/z transitions for the 8 major disaccharides and the resistant 3-O-sulfated tetrasaccharides[5].

Step-by-step LC-MS workflow for heparin depolymerization and compositional profiling.

Quantitative Data Presentation

Table 1: Common Heparin Disaccharide Building Blocks and Mass-to-Charge (m/z) Ratios

| Disaccharide Code | Uronic Acid | Glucosamine | Sulfation Level | Nominal m/z[M-H]- |

|---|---|---|---|---|

| D0A0 | ΔUA | GlcNAc | 0S | 378.1 |

| D0A6 | ΔUA | GlcNAc(6S) | 1S | 458.0 |

| D2A0 | ΔUA(2S) | GlcNAc | 1S | 458.0 |

| D0S0 | ΔUA | GlcNS | 1S | 416.0 |

| D0S6 | ΔUA | GlcNS(6S) | 2S | 496.0 |

| D2S0 | ΔUA(2S) | GlcNS | 2S | 496.0 |

| D2S6 | ΔUA(2S) | GlcNS(6S) | 3S | 576.0 |

Table 2: Heparin Lyase Specificity Profile

| Enzyme | Primary Cleavage Site | Secondary Specificity | Resistance Factors |

|---|---|---|---|

| Heparinase I | GlcNS(±6S) ↓ IdoA(2S) | GlcNS ↓ GlcA(2S) | Unsulfated residues, 3-O-sulfation |

| Heparinase II | Broad (IdoA or GlcA) | N/A | 3-O-sulfation at non-reducing end |

| Heparinase III | GlcNAc/NS ↓ GlcA/IdoA | N/A | 2-O-sulfated uronic acids |

Regulatory Compliance and USP Standards

The United States Pharmacopeia (USP) mandates strict analytical controls for Heparin Sodium to prevent adulteration. Following the 2008 OSCS contamination crisis, the USP integrated rigorous 1H-NMR and Strong Anion Exchange (SAX) chromatography methods[2]. While LC-MS provides deep structural characterization, USP compendial methods rely on SAX to separate highly sulfated impurities (like OSCS) from the main heparin peak, requiring a resolution of Not Less Than (NLT) 1.5 between heparin and OSCS[9]. Furthermore, the analysis of galactosamine (a marker for dermatan sulfate and chondroitin sulfate) in hydrolyzed heparin must not exceed 1% of the total hexosamine[10].

Conclusion

The analysis of heparin disaccharides is fundamentally an exercise in mapping sulfation patterns. By understanding the mechanistic causality of enzyme specificity—particularly the resistance imparted by 3-O-sulfation—scientists can design robust, self-validating LC-MS workflows. These methodologies not only ensure regulatory compliance but safeguard the clinical efficacy of life-saving anticoagulants.

Sources

- 1. JCI - Heparan sulfate: Antithrombotic or not? [jci.org]

- 2. antecscientific.com [antecscientific.com]

- 3. Mass spectrometric and capillary electrophoretic investigation of the enzymatic degradation of heparin-like glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heparinase Digestion of 3-O-Sulfated Sequences: Selective Heparinase II Digestion for Separation and Identification of Binding Sequences Present in ATIII Affinity Fractions of Bovine Intestinal Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of sulfates on low molecular weight heparin using mass spectrometry: Structural characterization of enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usp.org [usp.org]

- 10. nihs.go.jp [nihs.go.jp]

foundational principles of heparin disaccharide chromatography

Introduction

Heparin and heparan sulfate (HS) are highly sulfated, linear glycosaminoglycans (GAGs) that play critical roles in anticoagulation, viral entry, and angiogenesis. Due to their non-template-driven biosynthesis, these polymers exhibit immense structural heterogeneity[1]. Analyzing intact heparin is analytically intractable; thus, compositional profiling via disaccharide chromatography serves as the gold standard for structural elucidation, quality control, and United States Pharmacopeia (USP) compliance. This guide deconstructs the mechanistic principles, enzymatic depolymerization strategies, and chromatographic resolution techniques required to achieve self-validating analytical accuracy in heparin characterization.

The Mechanistic Basis of Enzymatic Depolymerization

Before any chromatographic separation can occur, the heterogeneous polysaccharide must be systematically reduced to its fundamental building blocks. This is achieved through a targeted enzymatic workflow using bacterial heparin lyases (heparinases) derived from Flavobacterium heparinum.

The Causality of the Lyase Cocktail A common pitfall in GAG analysis is incomplete depolymerization, which heavily skews quantitative results. To ensure exhaustive digestion, a tripartite cocktail of Heparin Lyases I, II, and III is mandatory[2].

-

Heparin Lyase I specifically targets highly sulfated domains, cleaving linkages between GlcNS(6S) and IdoA(2S).

-

Heparin Lyase III targets under-sulfated regions, cleaving linkages containing GlcNAc or GlcNS adjacent to GlcA.

-

Heparin Lyase II possesses broad specificity, cleaving both highly sulfated and under-sulfated linkages, effectively bridging the gap to ensure no intermediate oligosaccharides remain[2].

The β-Elimination Reaction These enzymes do not hydrolyze the polymer; they operate via a β-eliminative cleavage mechanism. Crucially, this reaction introduces a Δ4,5-unsaturated uronic acid (ΔUA) at the non-reducing end of the newly formed disaccharide. This unsaturation is analytically vital: it provides a strong UV chromophore that absorbs at 232 nm, enabling direct downstream photometric detection without the need for chemical derivatization[1].

Caption: Specificity of Heparin Lyases I, II, and III in generating the 8 common disaccharide building blocks.

Chromatographic Separation Principles (SAX-HPLC)

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) remains the workhorse for resolving the resulting disaccharide pool.

Separation Logic & The pH 3.5 Imperative Heparin disaccharides possess varying degrees of sulfation (0 to 3 sulfates per molecule). SAX-HPLC separates these species based on their net negative charge. A critical, self-validating experimental choice in this protocol is maintaining the mobile phase strictly at pH 3.5[3].

Why pH 3.5? At this acidic pH, the carboxyl groups on the uronic acid residues are protonated (rendered neutral). Consequently, the retention time of each disaccharide is driven almost exclusively by the number and positional distribution of its strongly acidic sulfate groups. Elution is achieved using a linear salt gradient (e.g., NaCl), which sequentially displaces the disaccharides from the positively charged stationary phase—starting with unsulfated species and ending with the heavily retained trisulfated species[3].

Quantitative Composition and USP Standards

Exhaustive digestion yields eight common disaccharide building blocks[4]. The relative abundance of these disaccharides provides a unique compositional "fingerprint" indicating the tissue of origin. For instance, USP compliance for porcine intestinal mucosa heparin dictates specific ranges for the major highly sulfated components, which differ significantly from ovine or bovine sources[5].

Table 1: The 8 Common Heparin Disaccharides & Typical Compositional Ranges

| Disaccharide Nomenclature | Structure | Sulfation Level | Porcine Heparin (USP Range) | Ovine Heparin (Typical Range) |

| ΔIS | ΔUA2S-GlcNS6S | Trisulfated | 58.0% - 66.0% | 66.0% - 74.0% |

| ΔIIS | ΔUA-GlcNS6S | Disulfated | 9.5% - 11.5% | 8.0% - 10.0% |

| ΔIIIS | ΔUA2S-GlcNS | Disulfated | 5.8% - 7.8% | 4.0% - 6.0% |

| ΔIVS | ΔUA-GlcNS | Monosulfated | < 5.0% | < 5.0% |

| ΔIA | ΔUA2S-GlcNAc6S | Disulfated | Trace | Trace |

| ΔIIA | ΔUA-GlcNAc6S | Monosulfated | < 2.0% | < 2.0% |

| ΔIIIA | ΔUA2S-GlcNAc | Monosulfated | Trace | Trace |

| ΔIVA | ΔUA-GlcNAc | Unsulfated | < 2.0% | < 2.0% |

(Data synthesized from USP guidelines and comparative source analyses[5])

Advanced Modalities: LC-MS and Isotopic Labeling

While SAX-HPLC with UV detection is robust, it lacks the ability to resolve rare 3-O-sulfated species or easily differentiate co-eluting isomers. Modern drug development workflows increasingly employ Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase LC coupled to tandem mass spectrometry (LC-MS/MS)[6].

Causality of 13C-Labeling: To overcome matrix effects and ion suppression inherent to MS, the integration of 13C-labeled internal standards is critical. By spiking a known concentration of 13C-labeled disaccharide calibrants into the digestion solution prior to chemical derivatization or MS analysis, researchers can achieve absolute quantification. This self-validating step corrects for any incomplete enzymatic cleavage, sample loss during cleanup, or ionization variance in the MS source[4].

Caption: Workflow of heparin disaccharide compositional analysis from intact polysaccharide to USP compliance profiling.

Standardized Experimental Protocols

Protocol A: Exhaustive Enzymatic Depolymerization

Objective: Complete conversion of intact heparin to constituent disaccharides.

-

Sample Preparation: Dissolve 10 µg of purified heparin in 75 µL of digestion buffer (20 mM ammonium acetate or 50 mM Tris-HCl, pH 7.4, supplemented with 2 mM CaCl2)[2]. Note: Calcium is an essential cofactor specifically required for Heparin Lyase I activity.

-

Enzyme Addition: Add 10 mU (milli-international units) each of Heparin Lyase I, II, and III[1].

-

Incubation: Incubate the mixture at 37°C for 16 to 24 hours. Causality: Extended incubation ensures that Lyase II can process any residual oligosaccharides left by the more restrictive specificities of Lyases I and III.

-

Termination & Recovery: Terminate the reaction by boiling for 1 minute or by centrifugal filtration (e.g., 10 kDa MWCO filter) to remove the enzymes. The flow-through contains the purified disaccharide pool[1].

Protocol B: SAX-HPLC Separation

Objective: Baseline resolution of the 8 common disaccharides based on sulfation degree.

-

Column Equilibration: Equip the HPLC system with a strong anion exchange column (e.g., 4.6 × 250 mm Spherisorb SAX). Equilibrate with Mobile Phase A (Milli-Q water, pH adjusted to 3.5 with dilute HCl)[3].

-

Sample Injection: Inject 10–20 µL of the digested disaccharide pool.

-

Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B (2.0 M NaCl, pH 3.5) over 60 to 180 minutes at a flow rate of 1.0 mL/min[3].

-

Detection: Monitor the eluent continuously via UV absorbance at 232 nm.

-

Validation: Compare retention times and peak integrals against a commercially available standard mixture of the 8 common heparin disaccharides to ensure system suitability and accurate quantification.

References

-

Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical Chemistry - ACS Publications. 6

-

Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. Physiology.org. 4

-

Sheep-derived low molecular weight heparin, preparation method therefor and application thereof. Google Patents (WO2018032502A1). 5

-

Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis. PMC - NIH. 1

-

Heparin Sequencing Using Enzymatic Digestion and ESI-MSn with HOST: A Heparin/HS Oligosaccharide Sequencing Tool. Analytical Chemistry - ACS Publications.2

-

Structural characterization of heparins from different commercial sources. PMC - NIH. 3

Sources

- 1. Ultraperformance ion-pairing liquid chromatography with on-line electrospray ion trap mass spectrometry for heparin disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural characterization of heparins from different commercial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. WO2018032502A1 - Sheep-derived low molecular weight heparin, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Discovery and Development of Synthetic Heparinoid Standards: A Technical Guide to Chemoenzymatic Synthesis and Structural Characterization

Executive Summary

The 2008 heparin contamination crisis exposed the critical vulnerabilities of relying on animal-derived unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs). As a Senior Application Scientist navigating the frontier of glycoscience, I have observed that the inherent structural heterogeneity of porcine-derived polysaccharides severely complicates pharmacokinetic predictability and quality control. The development of pure, synthetic heparinoid standards is no longer just an academic pursuit; it is a regulatory and clinical imperative. This whitepaper provides an in-depth technical roadmap for the discovery, synthesis, and characterization of synthetic heparinoid standards, transitioning from traditional chemical bottlenecks to advanced, self-validating chemoenzymatic workflows.

The Mechanistic Imperative: Targeting the Coagulation Cascade

To design a functional heparinoid standard, one must first understand the precise molecular interactions at the target site. Heparinoids exert their anticoagulant effect not by direct inhibition, but by acting as a catalytic template. The critical pharmacophore is a highly specific pentasaccharide sequence containing a rare 3-O-sulfated glucosamine residue.

When this synthetic pentasaccharide core binds to Antithrombin III (ATIII), it induces a conformational change that exponentially accelerates ATIII's ability to neutralize Factor Xa, a critical serine protease in the coagulation cascade. Understanding this mechanism dictates our synthetic priorities: the precise installation of the 3-O-sulfate group is non-negotiable for biological activity.

Fig 1: Heparinoid-mediated Factor Xa inhibition via Antithrombin III conformational activation.

Evolution of Synthesis: From Chemical to Chemoenzymatic Pathways

The first-generation synthetic heparinoid, Fondaparinux, proved that a purely synthetic pentasaccharide could achieve targeted Factor Xa inhibition without the off-target effects of UFH (such as Heparin-Induced Thrombocytopenia). However, the chemical synthesis of fondaparinux is notoriously arduous, requiring over 50 linear steps with an overall yield often below 1% .

Causality in Experimental Limitations: Why is the chemical route so inefficient? The primary bottleneck is the stereoselective formation of 1,2-cis- α -glycosidic linkages between glucosamine and uronic acid building blocks. To prevent the formation of unwanted β -isomers, chemists must employ exhaustive orthogonal protection and deprotection strategies, which drastically reduce overall yield and scalability.

To bypass these limitations, the field has pivoted toward chemoenzymatic synthesis . By utilizing recombinant biosynthetic enzymes (glycosyltransferases, epimerases, and sulfotransferases) alongside unnatural sugar nucleotide donors, we can synthesize bioengineered heparin (BEH) standards with unprecedented efficiency and stereocontrol .

Table 1: Quantitative Comparison of Heparinoid Synthesis Strategies

| Parameter | Chemical Synthesis (e.g., Fondaparinux) | Chemoenzymatic Synthesis (Bioengineered) |

| Synthetic Steps | ~50 linear steps | 5–10 enzymatic/chemical steps |

| Overall Yield | < 0.1% to 1% | 30% to 45% |

| Stereoselectivity | Requires complex orthogonal protection | 100% (Enzyme-directed specificity) |

| Scalability | High cost, low throughput | Gram to Kilogram scale |

| Structural Homogeneity | Absolute (Single discrete molecule) | Highly controlled (Defined sequence) |

Self-Validating Protocol: Chemoenzymatic Synthesis of a Heparinoid Standard

As a Senior Application Scientist, I design protocols that are not merely sequential steps, but self-validating systems . Every phase of this chemoenzymatic workflow includes a built-in quality control checkpoint to ensure structural integrity before proceeding to the next, highly resource-intensive step (particularly those requiring the expensive cofactor PAPS).

Fig 2: Step-by-step chemoenzymatic workflow for synthesizing bioengineered heparinoid standards.

Step 1: Backbone Assembly and N-Sulfation

-

Methodology: Begin with E. coli K5 heparosan. Instead of standard UDP-GlcNAc, utilize the unnatural donor UDP-GlcNTFA (uridine diphosphate N-trifluoroacetyl glucosamine) catalyzed by KfiA and PmHS2.

-

Causality: Why use UDP-GlcNTFA? The trifluoroacetyl group can be removed under mild alkaline conditions that leave the polysaccharide backbone intact. This allows for precise, quantitative N-sulfation using N-sulfotransferase (NST), avoiding the heterogeneous N-deacetylation patterns seen in harsh chemical treatments .

-

Self-Validating Checkpoint: Perform Strong Anion Exchange (SAX) HPLC. A successful N-sulfation will result in a distinct, predictable rightward shift in retention time due to the increased negative charge density. Do not proceed until baseline resolution confirms >98% conversion.

Step 2: Coupled Epimerization and 2-O-Sulfation

-

Methodology: Introduce Glucuronyl C5-epimerase (C5-epi) and 2-O-sulfotransferase (2-OST) simultaneously in the presence of the sulfo donor PAPS (3'-phosphoadenosine 5'-phosphosulfate).

-

Causality: Why couple these enzymes? The C5-epi conversion of Glucuronic Acid (GlcA) to Iduronic Acid (IdoA) is thermodynamically reversible and naturally reaches an equilibrium that favors GlcA. By coupling 2-OST into the same reaction vessel, the newly formed IdoA is immediately 2-O-sulfated. This modification locks the residue in the IdoA conformation, driving Le Chatelier's principle forward to achieve near-complete epimerization.

-

Self-Validating Checkpoint: 1D 1 H NMR analysis. Monitor the disappearance of the GlcA anomeric proton signal ( ∼ 4.5 ppm) and the emergence of the IdoA2S anomeric proton signal ( ∼ 5.2 ppm).

Step 3: Late-Stage 6-O and 3-O Sulfation

-

Methodology: Sequentially add 6-OST isoforms followed by 3-OST-1 to install the final sulfate groups.

-

Causality: 3-OST-1 is highly substrate-specific and requires the prior installation of flanking N-sulfo and 6-O-sulfo groups to recognize its binding pocket. Performing 3-O-sulfation last ensures the enzyme has the correct structural template to create the ATIII-binding pentasaccharide sequence.

-

Self-Validating Checkpoint: Anti-Xa Chromogenic Assay. Because 3-O-sulfation is the definitive step for biological activity, a sudden spike in Factor Xa inhibition confirms the successful synthesis of the active pharmacophore.

Analytical Characterization: Ensuring Structural Integrity

A synthetic standard is only as useful as the analytical data backing it. To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of our synthesized heparinoids, we rely on orthogonal high-resolution techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D 1 H and 2D HSQC NMR are standard, the true mark of a rigorously characterized heparinoid standard is the use of 15 N NMR.

-

Causality: Why 15 N NMR? The N-sulfoglucosamine residues are the primary drivers of electrostatic interaction with ATIII. 15 N NMR provides a background-free spectroscopic fingerprint that resolves the distinct microenvironments of these specific functional groups, allowing us to quantify the exact sulfation patterns without interference from the overlapping carbohydrate backbone signals .

Mass Spectrometry (MS)

Top-down LC-MS/MS using negative-ion mode electron detachment dissociation (EDD) is employed to sequence the intact oligosaccharide. This confirms not just the presence of sulfate groups, but their exact positional distribution along the chain, ensuring the standard matches the theoretical construct perfectly.

Conclusion & Future Perspectives

The transition from extractive animal-derived heparins to fully synthetic, chemoenzymatically derived heparinoid standards represents a paradigm shift in anticoagulant pharmacology. By mastering the causality behind enzymatic specificities and enforcing strict, self-validating analytical checkpoints, scientists can now produce highly homogeneous, safe, and scalable therapeutics. The next frontier involves utilizing these precise synthetic pathways to develop neutralizable heparinoids—such as biotinylated fondaparinux constructs—that can be instantly reversed by avidin in the event of clinical bleeding , finally bridging the gap between efficacy and ultimate patient safety.

References

-

Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux. National Center for Biotechnology Information (PMC). URL:[Link]

-

Chemoenzymatic synthesis of heparan sulfate and heparin. National Center for Biotechnology Information (PMC). URL:[Link]

-

Synthesis of bioengineered heparin chemically and biologically similar to porcine-derived products and convertible to low MW heparin. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Design and Synthesis of Neutralizable Fondaparinux. JACS Au (American Chemical Society). URL:[Link]

-

Characterizing the Microstructure of Heparin and Heparan Sulfate Using N-Sulfoglucosamine 1H and 15N NMR Chemical Shift Analysis. Analytical Chemistry (American Chemical Society). URL:[Link]

Strategic Utilization of Heparin Disaccharide Standards: The Mechanistic Relationship Between I-H, I-A, and the Synthetic Internal Standard I-P

Executive Summary & Mechanistic Rationale

In the structural analysis of highly sulfated glycosaminoglycans (GAGs) such as heparin and heparan sulfate (HS), enzymatic depolymerization yields a complex mixture of unsaturated disaccharides. Accurate quantitative profiling of these mixtures is critical for quality control in anticoagulant drug development and for understanding extracellular matrix biology.

One of the most persistent analytical challenges in this workflow is selecting a robust internal standard (IS). A reliable IS must mimic the physicochemical properties of natural disaccharides to account for ionization suppression and injection variability, yet it must not occur endogenously in the sample. This whitepaper details the structural and mechanistic relationships between the natural precursor Heparin Disaccharide I-H , its acetylated counterpart I-A , and the rationally designed synthetic homologue I-P , which serves as the gold standard for chromatographic and mass spectrometric quantification.

Structural Biology and Nomenclature

Heparin disaccharides are generated via the action of bacterial heparinases (I, II, and III), which cleave the polysaccharide chain via a β -eliminative mechanism, leaving an unsaturated uronic acid ( Δ UA) at the non-reducing end. The core backbone of the "Type I" disaccharide series is α

Δ UA-2S-[1 → 4]-GlcN-6S. The variations (I-H, I-A, I-P, I-S) are dictated entirely by the substitution at the primary amine (N-position) of the glucosamine residue [1].The Core Disaccharides

-

Heparin Disaccharide I-H (The Precursor): Features a free, unsubstituted primary amine (-NH 2 ). It is a rare intermediate in nature and serves as the foundational chemical precursor for synthesizing other standards.

-

Heparin Disaccharide I-A (The Natural Acetyl): Features an N-acetyl group (-NHCOCH 3 ). It occurs naturally, predominantly in heparan sulfate and in minor amounts within heparin. Because it is endogenous, it cannot be used as an internal standard for natural samples.

-

Heparin Disaccharide I-P (The Synthetic Propionyl): Features an N-propionyl group (-NHCOCH 2 CH 3 ). It does not occur in nature. It is synthesized directly from I-H via N-propionylation. The inclusion of a single extra methylene group (-CH 2 -) relative to I-A makes it the ideal internal standard [2].

Quantitative Data Comparison

| Disaccharide | N-Substitution | Chemical Formula | Molecular Weight (Na⁺ Salt) | Natural Occurrence | Primary Analytical Role |

| I-H | Unsubstituted (-NH 2 ) | C 12 H 16 NNa 3 O 16 S 2 | 563.35 Da | Trace / Precursor | Chemical Synthesis Precursor |

| I-A | Acetyl (-NHCOCH 3 ) | C 14 H 18 NNa 3 O 17 S 2 | 605.39 Da | Yes (HS / Heparin) | External Calibration Standard |

| I-S | Sulfo (-NHSO 3 ⁻) | C 12 H 15 NNa 4 O 19 S 3 | 665.40 Da | Yes (Heparin Major) | External Calibration Standard |

| I-P | Propionyl (-NHCOCH 2 CH 3 ) | C 15 H 20 NNa 3 O 17 S 2 | 619.42 Da | No (Synthetic) | Internal Standard (IS) |

Chemical Derivation Pathway

To manufacture the I-P internal standard, we exploit the reactivity of the free primary amine on the I-H backbone. While reacting I-H with acetic anhydride yields the natural I-A, reacting it with propionic anhydride yields the synthetic I-P [3].

Causality Check: Why not use a completely different sugar as an internal standard? In chromatography and mass spectrometry, the IS must experience the exact same matrix effects, ion-pairing dynamics, and ionization suppression as the target analytes. Because I-P shares the exact Δ UA-2S and 6-O-sulfation pattern as the target disaccharides, its behavior in the detector is nearly stoichiometric to I-A and I-S.

Chemical derivation of N-acetylated (I-A) and N-propionylated (I-P) from I-H.

Chromatographic & Mass Spectrometric Rationale

The addition of the methylene group in I-P provides two critical orthogonal advantages during analysis:

-

Chromatographic Baseline Resolution: In Strong Anion Exchange (SAX-HPLC) or Reversed-Phase Ion-Pairing (RPIP-HPLC), the extra methylene group subtly increases the steric bulk and hydrophobicity of I-P. This causes I-P to elute slightly later than I-A, ensuring baseline resolution without overlapping endogenous peaks.

-

Mass Spectrometry (LC-MS) Signature: In negative-ion mode ESI-MS, the propionyl group adds exactly +14.015 Da to the m/z ratio relative to I-A. This mass shift allows researchers to monitor spray conditions and normalize ionization efficiency without isobaric interference [4].

Self-Validating Experimental Protocol

Below is a field-proven, step-by-step methodology for the exhaustive depolymerization of heparin/HS and subsequent LC-MS quantification utilizing I-P as the internal standard.

Phase 1: Enzymatic Depolymerization

-

Sample Preparation: Reconstitute 100 µg of the Heparin/HS sample in 100 µL of digestion buffer (50 mM sodium acetate, 2 mM calcium acetate, pH 7.0).

-

Enzyme Addition: Add 1 mU each of Heparinase I, II, and III (recombinant Flavobacterium heparinum). Note: Using all three enzymes ensures complete cleavage of both highly sulfated and under-sulfated domains.

-

Incubation: Incubate the mixture at 37°C for 16 hours.

Phase 2: Internal Standard Spiking

-

Quenching: Terminate the enzymatic reaction by heating the sample at 95°C for 5 minutes.

-

Spiking: Spike the quenched sample with exactly 50 pmol of Heparin disaccharide I-P ( Δ UA2S-GlcNCOEt6S).

-

Self-Validation Check: Spiking the IS after digestion but before chromatography controls for LC-MS injection variability and matrix suppression without artificially interfering with the enzyme kinetics.

-

Phase 3: LC-MS Analysis

-

Clarification: Centrifuge at 12,000 x g for 10 minutes to pellet denatured heparinase proteins.

-

Injection: Inject 10 µL of the supernatant onto a porous graphite carbon (PGC) or SAX column.

-

Elution & Quantification: Elute using a volatile ammonium acetate gradient. Quantify endogenous disaccharides by calculating the peak area ratio of the target analytes (e.g., I-A, I-S) against the known 50 pmol I-P reference peak.

Standardized workflow for heparin disaccharide quantification using I-P.

References

-

Title: Heparin disaccharide I-P, sodium salt (CID 71308379) Source: National Center for Biotechnology Information (PubChem) URL: [Link][1]

-

Title: Heparin Disaccharide I-P trisodium salt Source: American Chemical Suppliers URL: [Link][2]

-

Title: Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor Source: ResearchGate / International Journal of Molecular Sciences URL: [Link][3]

Sources

CAS 149368-05-8: The Definitive Guide to Heparin Disaccharide I-P in Glycomics and Drug Development

Executive Summary

As a Senior Application Scientist specializing in glycomics and the structural characterization of complex carbohydrates, I frequently encounter the analytical bottleneck of accurately quantifying glycosaminoglycans (GAGs) like heparin and heparan sulfate (HS) in complex biological matrices. Because GAGs are highly heterogeneous and heavily sulfated, their mass spectrometric analysis is notoriously susceptible to ion suppression and matrix effects.

To overcome this, the field relies on CAS 149368-05-8 , chemically known as Heparin Disaccharide I-P . Devised specifically as an internal standard for High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1], this synthetic molecule is the gold standard for absolute quantification of enzymatically depolymerized heparin and heparan sulfate[2].

Chemical and Physical Properties

Heparin Disaccharide I-P does not occur in nature. It is synthesized from heparin unsaturated disaccharide I-H via n-propionylation[1]. The table below summarizes its core quantitative and structural data[3][4][]:

| Property | Specification |

| Chemical Name | Heparin disaccharide I-P, trisodium salt |

| IUPAC / Systematic Name | 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-[(1-oxopropyl)amino]-D-glucose 6-(hydrogen sulfate) trisodium salt |

| CAS Number | 149368-05-8 |

| Molecular Formula | C₁₅H₂₀NNa₃O₁₇S₂ |

| Molecular Weight | 619.42 g/mol |

| Purity | ≥ 95% (typically verified by HPLC) |

| Origin | Synthetic (Non-naturally occurring) |

| Key Structural Feature | Contains an N-propionyl group instead of an N-acetyl group |

Mechanistic Role: The Causality Behind I-P as the Gold Standard

In quantitative LC-MS, an internal standard (IS) must mimic the analyte's physicochemical properties to account for extraction losses and ionization variations, yet remain analytically distinct.

Natural heparin disaccharides (such as Disaccharide I-A) possess an N-acetyl group. Heparin Disaccharide I-P is engineered by replacing this acetyl group with an N-propionyl group[1]. Why is this critical? The addition of a single methylene group (+CH₂) introduces a precise +14 Da mass shift . Because I-P does not occur in biological systems, it guarantees zero endogenous background interference. Furthermore, the slight increase in hydrophobicity from the propionyl group alters its chromatographic retention time just enough to prevent direct co-elution with natural I-A. This completely mitigates localized ion suppression in the MS electrospray source while ensuring the standard still elutes within the same analytical window[2][6].

Structural logic of using I-P (+14 Da mass shift) to achieve baseline mass resolution.

Key Applications in Drug Development & Glycomics

-

Pharmacokinetic (PK) Profiling of LMWHs: Low Molecular Weight Heparins (LMWHs) like enoxaparin require rigorous structural characterization. I-P is used as a reference standard for USP and EP chemical tests to quantify disaccharide building blocks[7].

-

Biomarker Discovery: In studies observing extracellular matrix (ECM) remodeling or selective inhibition of heparan sulfate biosynthesis, I-P is spiked into cell-conditioned mediums or tissue extracts to normalize data across biological replicates[2][6].

-

Quality Control: Used to validate the specific activity and complete digestion kinetics of recombinant Heparinase enzymes (I, II, and III)[1].

Experimental Workflow: Absolute Quantification of Heparan Sulfate via LC-MS

To ensure scientific integrity, the following protocol represents a self-validating system for the quantification of HS disaccharides using CAS 149368-05-8.

Experimental workflow for absolute quantification of heparan sulfate using I-P standard.

Step-by-Step Methodology

Step 1: Enzymatic Depolymerization

-

Action: Incubate the biological sample (e.g., tissue extract) with a cocktail of Heparinase I, II, and III in a 100 mM sodium acetate/calcium buffer (pH 7.0) at 37°C for 16 hours.

-

Causality: Heparin and HS are highly heterogeneous. Heparinase I targets highly sulfated domains, Heparinase III targets under-sulfated domains, and Heparinase II has broad specificity[1]. Using the complete cocktail ensures 100% conversion of the polymer into unsaturated disaccharides, preventing under-quantification.

Step 2: Internal Standard Spiking

-

Action: Spike a known, precise concentration (e.g., 50 pmol) of CAS 149368-05-8 (Heparin Disaccharide I-P) into the digest[2].

-

Causality: Spiking after digestion but before cleanup ensures the IS accurately accounts for any subsequent sample loss during desalting, without competitively inhibiting the enzymatic kinetics of the heparinases.

Step 3: Desalting and Cleanup

-

Action: Pass the mixture through a porous graphitic carbon (PGC) solid-phase extraction (SPE) cartridge or a size-exclusion chromatography (SEC) spin column[2].

-

Causality: The high salt content required for optimal heparinase activity causes severe ion suppression in the electrospray ionization (ESI) source. PGC retains the highly polar disaccharides while salts are washed away.

Step 4: LC-MS/MS Acquisition

-

Action: Separate the disaccharides using a specialized glycan column (e.g., Dionex GlycanPac) coupled to a Q-TOF or Triple Quadrupole mass spectrometer operating in negative ion mode[2].

-

Causality: The highly acidic sulfate groups on the disaccharides readily deprotonate, making negative mode ESI the most sensitive approach. The +14 Da shift of I-P allows for distinct m/z extraction and Multiple Reaction Monitoring (MRM) transitions.

Step 5: Data Normalization

-

Action: Calculate the absolute concentration of endogenous disaccharides by plotting the ratio of the natural disaccharide peak area to the I-P peak area against a pre-established calibration curve.

References

-

Title: Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor Source: International Journal of Molecular Sciences (MDPI) URL: [Link][6][8]

-

Title: Unsaturated Heparin Disaccharides Archives Source: Iduron Heparin Analysis Products URL: [Link][7][9]

-

Title: Heparin disaccharide I-P trisodium salt - Product Specifications Source: Creative Biolabs URL: [Link][4]

Sources

- 1. heparin suppliers USA [americanchemicalsuppliers.com]

- 2. Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 149368-05-8 , Heparin disaccharide I-P trisodium salt [chemsynlab.com]

- 4. Heparin disaccharide I-P trisodium salt - Creative Biolabs [creative-biolabs.com]

- 6. Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UNSATURATED HEPARIN DISACCHARIDES - Iduron [heparinanalysisproducts.com]

- 8. mdpi.com [mdpi.com]

- 9. Unsaturated Heparin Disaccharides Archives - Iduron [heparinanalysisproducts.com]

Deconstructing Complexity: The Core Principles of Enzymatic Digestion for Heparin and LMWH Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Analytical Biochemistry & Glycobiology

Executive Summary